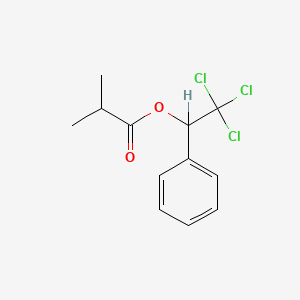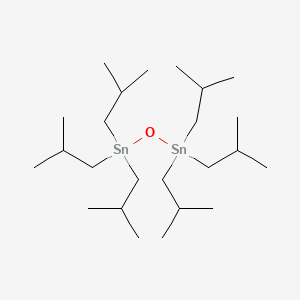
Distannoxane, hexakis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distannoxane, hexakis(2-methylpropyl)- is an organotin compound characterized by the presence of tin-oxygen bonds This compound is part of a broader class of distannoxanes, which are known for their unique structural and chemical properties
Vorbereitungsmethoden
The synthesis of distannoxane, hexakis(2-methylpropyl)- typically involves the reaction of organotin halides with alcohols or other nucleophiles. One common method is the reaction of hexakis(2-methylpropyl)tin chloride with water or a hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Distannoxane, hexakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the tin atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Distannoxane, hexakis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which distannoxane, hexakis(2-methylpropyl)- exerts its effects varies depending on the application. In catalysis, the tin-oxygen bonds play a crucial role in facilitating the reaction by stabilizing transition states and intermediates. In biological applications, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Distannoxane, hexakis(2-methylpropyl)- can be compared with other distannoxanes and organotin compounds. Similar compounds include:
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: This compound has a similar structure but with phenyl groups attached to the tin atoms, which may alter its chemical properties and applications.
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another variant with phenyl groups, known for its distinct thermophysical properties
Eigenschaften
CAS-Nummer |
6208-26-0 |
|---|---|
Molekularformel |
C24H54OSn2 |
Molekulargewicht |
596.1 g/mol |
IUPAC-Name |
tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane |
InChI |
InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;; |
InChI-Schlüssel |
KSZQDTUBHCGRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
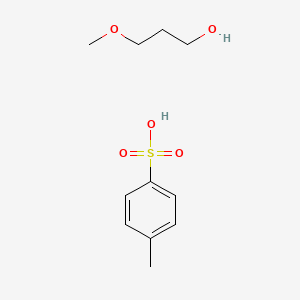
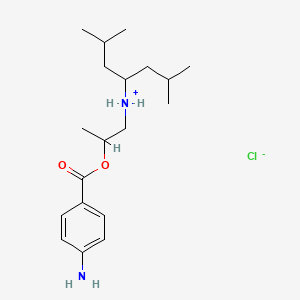
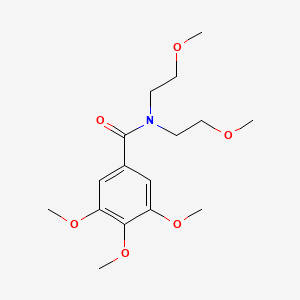
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

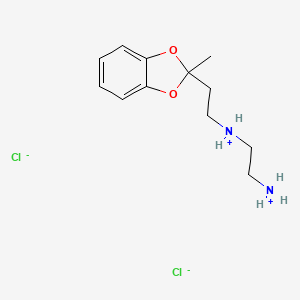
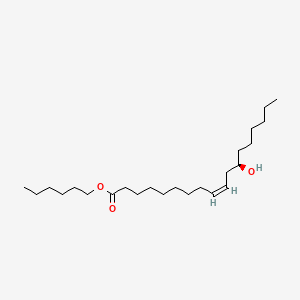

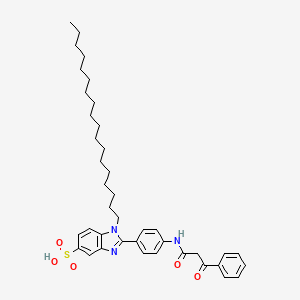
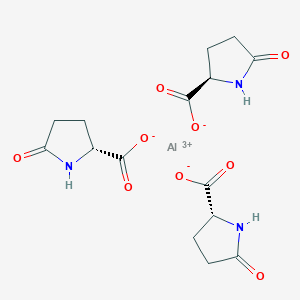
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)

